1-[5-(Benzylamino)-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-2-(4-chlorophenoxy)ethanone
Overview
Description
1-[5-(Benzylamino)-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-2-(4-chlorophenoxy)ethanone is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Benzylamino)-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-2-(4-chlorophenoxy)ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate acylating agents.
Introduction of the benzyl group: This step often involves nucleophilic substitution reactions where a benzyl halide reacts with the triazole intermediate.
Attachment of the chlorophenoxyacetyl group: This can be done using acylation reactions with 4-chlorophenoxyacetic acid or its derivatives.
Introduction of the methoxyphenyl group: This step typically involves electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[5-(Benzylamino)-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-2-(4-chlorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides for nucleophilic substitution; chlorinating agents for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[5-(Benzylamino)-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-2-(4-chlorophenoxy)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(Benzylamino)-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-2-(4-chlorophenoxy)ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and may have similar biological activities.
Benzyl-substituted triazoles: Compounds with benzyl groups attached to the triazole ring.
Phenoxyacetic acid derivatives: Compounds containing the phenoxyacetic acid moiety.
Uniqueness
1-[5-(Benzylamino)-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-2-(4-chlorophenoxy)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[5-(benzylamino)-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-2-(4-chlorophenoxy)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3/c1-31-20-11-7-18(8-12-20)23-27-24(26-15-17-5-3-2-4-6-17)29(28-23)22(30)16-32-21-13-9-19(25)10-14-21/h2-14H,15-16H2,1H3,(H,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFOYPGYUHJKEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=N2)NCC3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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